Triisodecyl trimellitate
Overview
Description
Triisodecyl trimellitate is a structurally related alkyl ester of trimellitic acid . It is reported to function in cosmetics as a skin conditioning agent . It is also used as a plasticizer . The only structural difference between these ingredients is the length/branching of the alkyl chains .
Synthesis Analysis
A method for synthesizing this compound has been disclosed, which includes steps such as esterification reaction, negative pressure dealcoholization, alkali washing and water washing, adsorption decoloration, hot filtration, oxidation decoloration, secondary adsorption decoloration, and secondary hot filtration .
Molecular Structure Analysis
This compound is structurally related as an alkyl ester of the aromatic triprotic acid, trimellitic acid . The only structural difference between these ingredients is the length/branching of the alkyl chains .
Chemical Reactions Analysis
This compound can be metabolized via hydrolysis back to the parent alcohol and acid . Therefore, the parent alcohol and acid could be present as residual materials .
Physical and Chemical Properties Analysis
Triisodecyl trimellitates are colorless to slightly yellow liquids, with low volatility . Although they are generally insoluble or only slightly soluble in water, these ingredients are readily soluble in most organic solvents and oils .
Scientific Research Applications
Human Metabolism and Kinetics
Triisodecyl trimellitate (TDTM), a plasticizer for PVC materials, is subject to human metabolism and elimination kinetics. Studies have shown that TDTM undergoes regioselective hydrolysis to its diesters and monoester isomers, with a comparatively low resorption rate in humans. This results in a slow metabolism and excretion rate (Höllerer et al., 2018).
Hepatotoxicity Induced by TDTM
Research has identified the hepatotoxic effects of TDTM in mice, including alterations in gene expression related to cell cycle, metabolic process, and oxidative activity. These findings highlight the importance of understanding the molecular mechanisms of TDTM-induced hepatotoxicity (Chen et al., 2016).
Tribology and Antioxidant Behavior
TDTM has been used to evaluate the tribological performance and oxidation resistance of various compounds. Studies have demonstrated the effectiveness of certain antioxidants in improving the thermal stability and oxidation resistance of TDTM (Jin et al., 2019). Additionally, investigations into sulfur-containing additives have revealed their ability to enhance tribological properties when mixed with TDTM (Gao et al., 2018).
Metabolite Analysis in Urine
Sensitive methods have been developed for monitoring the metabolites of TDTM in urine. This is crucial for understanding the exposure and potential health impacts of TDTM, especially in patient populations (Kuhlmann et al., 2021).
Safety Assessment for Food Contact Materials
The safety of TDTM as a plasticizer in the manufacture of soft poly(vinyl chloride) materials has been evaluated, focusing on its migration into food and potential health effects. The substance was found to be safe under certain conditions, without raising concerns for accumulation in humans (Silano et al., 2019).
Leachability from Medical Devices
Research has also focused on the leachability of TDTM from medical devices such as PVC tubing, with findings indicating a potential lower leachability compared to other plasticizers. This makes TDTM a potentially safer alternative for medical applications (Ito et al., 2008).
Mechanism of Action
Target of Action
Triisodecyl trimellitate is primarily used as a skin conditioning agent and plasticizer in cosmetic formulations . It is structurally related to alkyl esters of the aromatic triprotic acid, trimellitic acid . The primary targets of this compound are the skin cells where it functions to condition and soften the skin.
Mode of Action
This compound interacts with skin cells to provide a conditioning effect. It is known to be metabolized via hydrolysis back to the parent alcohol and acid . The initial metabolic products of this family are likely to be structurally related as simple alkyl alcohols, mono-esters of trimellitic acid, di-esters of trimellitic acid, and trimellitic acid .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to its metabolism. Arylesterases present in the skin are likely to metabolize this compound into simple alkyl alcohols, mono-esters of trimellitic acid, di-esters of trimellitic acid, and trimellitic acid .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized via hydrolysis back to the parent alcohol and acid . .
Result of Action
The primary result of the action of this compound is the conditioning and softening of the skin. It is considered safe in the current practices of use and concentration when formulated to be non-irritating .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is used as a plasticizer in floor coverings, building or construction materials, plastic and rubber materials, and in medical devices . .
Future Directions
Triisodecyl trimellitate serves many purposes in the world of cosmetics and personal care and is hugely beneficial . It provides hydration to the skin and is also a film former, which means that it can lock moisture in and keep harmful environmental elements away from the surface . Tridecyl Trimellitate in cosmetics is used as the best alternative to mineral oil and has excellent pigment-dispersing properties . This ingredient also enhances the texture of the product and makes it richer .
Biochemical Analysis
Biochemical Properties
Triisodecyl trimellitate is known to interact with arylesterases, which are present in the skin . The initial metabolic products of this family are structurally related as simple alkyl alcohols, mono-esters of trimellitic acid, di-esters of trimellitic acid, and trimellitic acid . The metabolic fate of this compound was demonstrated in an oral study in rats .
Cellular Effects
This compound has been found to accumulate in the skin of nude mice and pigs . It was not found in the receptor after 12 hours, indicating no in vivo availability into systemic absorption . This suggests that this compound may have a localized effect on skin cells.
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism via hydrolysis back to the parent alcohol and acid . Therefore, the parent alcohol and acid could be present as residual materials .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving nude mice and pigs . The accumulation of this compound in the skin was measured after a 12-hour exposure .
Metabolic Pathways
This compound can be metabolized via hydrolysis back to the parent alcohol and acid . This suggests that it is involved in metabolic pathways that include enzymes capable of hydrolysis .
Properties
IUPAC Name |
tris(8-methylnonyl) benzene-1,2,4-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O6/c1-31(2)22-16-10-7-13-19-27-43-37(40)34-25-26-35(38(41)44-28-20-14-8-11-17-23-32(3)4)36(30-34)39(42)45-29-21-15-9-12-18-24-33(5)6/h25-26,30-33H,7-24,27-29H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFYFBRNDHRTHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274208 | |
Record name | tris(8-methylnonyl) trimellitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36631-30-8 | |
Record name | Triisodecyl trimellitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036631308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triisodecyl benzene-1,2,4-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIISODECYL TRIMELLITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IFP38QKFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Triisodecyl Trimellitate as a lubricant additive?
A1: this compound (TIDTM) serves as a base oil and can be further enhanced with additives for improved lubrication properties. Research has explored the impact of various additives on TIDTM's performance. For instance, incorporating sulfur-containing diphenylamines significantly increases the oxidation induction time, indicating enhanced antioxidant capabilities within the lubricant []. Similarly, modified multi-walled carbon nanotubes (MWCNTs) dispersed in TIDTM demonstrate superior friction-reduction and anti-wear properties compared to graphene oxide []. These findings highlight the importance of additive selection for optimizing TIDTM's functionality in lubrication applications.
Q2: How does the molecular structure of additives influence their performance in this compound?
A2: Studies employing isosteric design principles reveal a strong correlation between the molecular structure of additives and their efficacy in TIDTM. Replacing phosphate groups with hydrazide groups in additives, while maintaining structural similarity, yields comparable anti-wear properties []. This suggests that specific functional groups within the additive molecule play a crucial role in interacting with the base oil and influencing its tribological behavior. Furthermore, Computational Chemistry and Modeling approaches like CoMFA and CoMSIA can predict additive performance based on structural characteristics, emphasizing the importance of molecular design in lubricant development [].
Q3: Can you elaborate on the compatibility of this compound with other lubricant additives?
A3: The compatibility of TIDTM with various additives is crucial for achieving synergistic effects and optimal lubricant performance. Research indicates that combining specific additives, such as alkyl diphenylamines and zinc dialkyldithiophosphates (ZDDPs), with a multi-phenol antioxidant in TIDTM results in improved overall antioxidant capacity []. This suggests that carefully selecting compatible additives can enhance the lubricant's resistance to oxidation and degradation, ultimately extending its lifespan and performance.
Q4: Are there any environmental concerns associated with this compound?
A4: While specific details on the environmental impact of TIDTM are limited within the provided research, the development of phosphorus-free lubricant additives, utilizing TIDTM as a base oil, suggests a move towards more environmentally friendly solutions []. Traditional phosphorus-based additives can contribute to eutrophication in water bodies, making the exploration of alternative, less harmful options essential. This highlights the growing awareness and research efforts directed towards sustainable lubricant technologies.
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